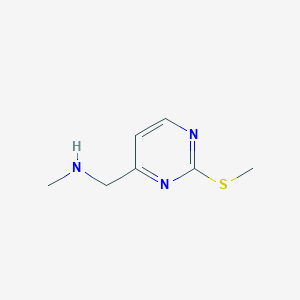

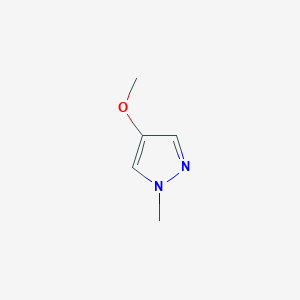

2-(benzylsulfanyl)-1H-imidazole

Vue d'ensemble

Description

“2-(benzylsulfanyl)-1H-imidazole” is a chemical compound with the linear formula C14H12N2S . Its molecular weight is 240.33 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride . The reaction proceeded according to [1,5]-hydride shift mechanism followed by thiochromane ring closure .Applications De Recherche Scientifique

1. Potential Anticytokine Agents

2-(Benzylsulfanyl)-1H-imidazole derivatives have been explored as potential anticytokine agents. Novel 2,4,5-trisubstituted imidazole derivatives, including those starting from benzylsulfanyl imidazole, have shown significant inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) release from cells. These findings suggest potential therapeutic applications in conditions where cytokine release plays a critical role, such as in inflammatory diseases (Laufer, Striegel, & Wagner, 2002).

2. Synthesis of Tetrasubstituted Imidazoles

This compound has been utilized in the synthesis of tetrasubstituted imidazoles. For instance, its application in ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate catalyzes the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. This highlights its role in facilitating chemical reactions under specific conditions, such as solvent-free environments (Zolfigol et al., 2013).

3. Corrosion Inhibition

Research has indicated that 2,4,5-trisubstituted imidazole derivatives, which can be synthesized from this compound, show potential as corrosion inhibitors. These compounds, including those synthesized using microwave irradiation, have applications in preventing corrosion in metallic materials, showcasing their industrial significance (Prashanth et al., 2021).

4. Antimicrobial Applications

Benzimidazole–oxadiazole hybrid molecules, synthesized from derivatives of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole, demonstrate promising antimicrobial properties. These compounds, including those derived from this compound, have been found to exhibit potent activity against various microbial strains, including Mycobacterium tuberculosis (Shruthi et al., 2016).

Mécanisme D'action

Action Environment

The action, efficacy, and stability of 2-(benzylsulfanyl)-1H-imidazole can be influenced by various environmental factors These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions

Propriétés

IUPAC Name |

2-benzylsulfanyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBMCLWRSOFTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873457 | |

| Record name | 2-Benzylmercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15139-30-7 | |

| Record name | 2-Benzylmercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3242319.png)

![N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine](/img/structure/B3242352.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/no-structure.png)